molecular formula C8H12N2O B1467787 2-(1H-imidazol-1-yl)cyclopentan-1-ol CAS No. 1184093-57-9

2-(1H-imidazol-1-yl)cyclopentan-1-ol

Cat. No. B1467787
CAS RN: 1184093-57-9
M. Wt: 152.19 g/mol
InChI Key: UFWXFQBIQIVZOP-UHFFFAOYSA-N
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Description

“2-(1H-imidazol-1-yl)cyclopentan-1-ol” is a compound with the molecular formula C8H12N2O . It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Synthesis Analysis

Imidazole is a core structure in many natural products such as histidine, purine, histamine, and DNA-based structures . The synthesis of imidazole-containing compounds has been extensively studied due to their broad range of chemical and biological properties . For instance, Hadizadeh et al. synthesized a compound with a similar structure and evaluated its antihypertensive potential .


Molecular Structure Analysis

The molecular weight of “2-(1H-imidazol-1-yl)cyclopentan-1-ol” is 152.19 . The InChI code for this compound is 1S/C8H12N2O/c11-8(3-1-2-4-8)7-9-5-6-10-7/h5-6,11H,1-4H2,(H,9,10) .

Scientific Research Applications

Antibacterial Activity

Imidazole derivatives, including “2-(1H-imidazol-1-yl)cyclopentan-1-ol”, have been shown to possess antibacterial properties . They can inhibit the growth of bacteria, making them useful in the development of new antibacterial drugs.

Antimycobacterial Activity

Imidazole compounds also exhibit antimycobacterial activity . This means they can be used in the treatment of diseases caused by mycobacteria, such as tuberculosis.

Anti-inflammatory Activity

The anti-inflammatory properties of imidazole derivatives make them potential candidates for the development of new anti-inflammatory drugs . They can help reduce inflammation and pain in the body.

Antitumor Activity

Imidazole compounds have shown potential in cancer treatment due to their antitumor activity . They can inhibit the growth of tumor cells, making them useful in the development of new anticancer drugs.

Antifungal Activity

A new series of aromatic ester and carbamate derivatives of “2-(1H-imidazol-1-yl)cyclopentan-1-ol” were synthesized and evaluated for their antifungal activity towards Candida albicans and non-albicans Candida species strains . This suggests potential use in the treatment of fungal infections.

Antidiabetic Activity

Imidazole derivatives have been reported to show antidiabetic activity . This makes them potential candidates for the development of new antidiabetic drugs.

Antioxidant Activity

The antioxidant properties of imidazole compounds can help protect the body’s cells from damage caused by free radicals . This makes them useful in the development of new antioxidant drugs.

Antiprotozoal and Antibacterial Activity

Some imidazole compounds, such as tinidazole and ornidazole, have shown antiprotozoal and antibacterial activities . This suggests that “2-(1H-imidazol-1-yl)cyclopentan-1-ol” could potentially be used in the treatment of protozoal and bacterial infections.

Safety and Hazards

The safety information for “2-(1H-imidazol-1-yl)cyclopentan-1-ol” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

2-imidazol-1-ylcyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c11-8-3-1-2-7(8)10-5-4-9-6-10/h4-8,11H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFWXFQBIQIVZOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)O)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-imidazol-1-yl)cyclopentan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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